5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione

Description

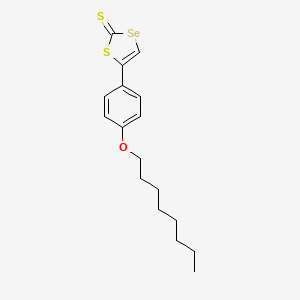

5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione is a heterocyclic compound featuring a five-membered thiaselenole ring (containing sulfur and selenium atoms) with a thione (C=S) group at position 2 and a 4-octyloxyphenyl substituent at position 4.

Properties

IUPAC Name |

5-(4-octoxyphenyl)-1,3-thiaselenole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22OS2Se/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-21-17(19)20-16/h8-11,13H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGNWUMDNRLLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22OS2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione typically involves the formation of the thiaselenole ring followed by the introduction of the octyloxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(octyloxy)phenyl isothiocyanate with selenium powder in the presence of a base can yield the desired thiaselenole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiaselenole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiaselenole ring.

Scientific Research Applications

Research indicates that thiaselenole derivatives, including 5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione, exhibit a range of biological activities that could be harnessed for pharmacological applications. Some key findings include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : The unique structure of thiaselenoles has led to investigations into their cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

- Antioxidant Activity : Compounds containing selenium are often studied for their antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science:

- Organic Electronics : The compound's solubility in organic solvents and electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : Its unique chemical properties could also be leveraged in the development of sensors for detecting environmental pollutants or biological markers.

Case Studies

Several studies have investigated the properties and applications of thiaselenole derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiaselenoles against bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

- Cytotoxicity Assay : Research conducted on the cytotoxic effects of thiaselenole compounds against cancer cell lines demonstrated promising results, suggesting further exploration into their mechanisms of action and therapeutic potential .

- Material Science Application : Experimental work on incorporating thiaselenoles into organic electronic devices showed enhanced performance metrics compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione involves its interaction with specific molecular targets and pathways. The thiaselenole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The octyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous heterocycles from the provided evidence, focusing on ring systems , substituents , and synthetic methodologies .

Ring System and Heteroatom Composition

Key Observations :

- Selenium vs. Sulfur/Oxygen: The thiaselenole ring in the target compound incorporates selenium, which has a larger atomic radius and higher polarizability than sulfur or oxygen. This enhances charge-transfer capabilities and thermal stability compared to sulfur-containing analogs like triazoles or oxadiazoles .

- Thione Group: All compounds feature a thione group, but its reactivity varies with the heterocycle. For example, in triazoles (e.g., ), the thione participates in hydrogen bonding and metal coordination, whereas in thiaselenoles, the selenium atom may further modulate electron density at the thione site.

Substituent Effects

Key Observations :

- The octyloxy chain in the target compound imparts significant hydrophobicity, favoring applications in lipid membranes or nonpolar solvents. This contrasts with shorter alkoxy groups (e.g., methoxy in ) or polar sulfonyl groups (e.g., ), which enhance water solubility or crystallinity.

Key Observations :

- The target compound’s synthesis likely requires specialized selenium reagents (e.g., SeCl₂), whereas sulfur-containing analogs (e.g., triazoles or oxadiazoles ) use more conventional sulfur sources like CS₂.

- The octyloxy substituent may necessitate lengthy alkylation steps, contrasting with simpler methoxy or hydroxyl groups in .

Biological Activity

5-(4-(Octyloxy)phenyl)-1,3-thiaselenole-2-thione is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, including cytotoxicity, antioxidant properties, and enzyme inhibition.

Chemical Structure and Properties

The compound belongs to the thiaselenole family, characterized by the presence of selenium and sulfur in its structure. The octyloxy group enhances its lipophilicity, which may influence its biological interactions.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating new compounds for therapeutic use. In studies involving various cell lines, including L929 mouse fibroblasts, the cytotoxic effects of this compound were assessed using the MTT assay.

Results from Cytotoxicity Testing

- Cell Viability : At concentrations of 5.0 µg/mL and 10.0 µg/mL, the compound exhibited a dose-dependent effect on cell viability.

- Findings : Cell viability ranged from 68.08% to 90.69% at lower concentrations and decreased significantly at higher doses. These results suggest that while the compound has cytotoxic properties, it may not be excessively toxic at lower concentrations .

Antioxidant Activity

Antioxidant activity is essential for combating oxidative stress-related diseases. The antioxidant potential of this compound was evaluated using various assays.

Antioxidant Assays

- CUPRAC Assay : This assay measures the ability to reduce cupric ions. The compound showed significant antioxidant activity, indicating its potential as a protective agent against oxidative damage.

- Free Radical Scavenging : The compound demonstrated notable free radical scavenging capabilities, suggesting it could mitigate oxidative stress in biological systems .

Enzyme Inhibition Studies

The inhibition of specific enzymes is another critical aspect of evaluating biological activity. Enzyme assays were conducted to determine the inhibitory effects of this compound on several targets.

Key Findings

- Xanthine Oxidase (XO) Inhibition : The compound exhibited competitive inhibition against XO, which is relevant for conditions like hyperuricemia.

- Cholinesterase Inhibition : Preliminary results indicate that the compound may also inhibit cholinesterases, which are important in neurodegenerative diseases.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other thiazole and thiazolidine derivatives known for their bioactivities.

| Compound Name | Cytotoxicity (IC50 µg/mL) | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | TBD | High | XO Inhibitor |

| Thiazolidine-2-thione | 3.56 | Moderate | Strong XO Inhibitor |

| Thiazole Derivatives | Varies | High | Variable |

Case Studies and Applications

Recent studies have highlighted the potential applications of thiaselenoles in pharmacology:

- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines, further research into its mechanisms could lead to novel cancer therapies.

- Neuroprotective Agents : The inhibition of cholinesterases suggests potential use in treating Alzheimer's disease and other neurodegenerative disorders.

- Antioxidant Supplements : Given its strong antioxidant activity, this compound could be developed into dietary supplements aimed at reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.